molecular formula C6H12N2 B1315945 4,7-Diazaspiro[2.5]octane CAS No. 99214-52-5

4,7-Diazaspiro[2.5]octane

Cat. No.: B1315945
CAS No.: 99214-52-5
M. Wt: 112.17 g/mol
InChI Key: RLPYXXBIHMUZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Diazaspiro[2.5]octane is a heterocyclic compound with the molecular formula C6H12N2. It features a spirocyclic structure, which means that two rings share a single atom. This compound is of significant interest in pharmaceutical chemistry due to its potential as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diazaspiro[2.5]octane typically involves multiple steps. One common method starts with 1-aminocyclopropane carboxylate as the starting material. The process includes steps such as substitution, addition of protective groups, removal of protective groups, and reduction reactions . Another method involves using 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate as a raw material, followed by substitution, esterification, and cyclization reactions .

Industrial Production Methods

For industrial-scale production, the synthesis route must be optimized for safety, yield, and environmental impact. One approach avoids the use of hazardous reagents like boron trifluoride diethyl etherate, which is flammable and toxic . Instead, safer alternatives are employed to ensure the process is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,7-Diazaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various protective groups for substitution reactions . The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions can yield different derivatives of this compound, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

4,7-Diazaspiro[2.5]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Diazaspiro[2.5]octane involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups attached to it. The pathways involved often include binding to active sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-4,7-diazaspiro[2.5]octane
  • 4,7-Diazaspiro[2.5]octane-7-tert-butyl formate

Uniqueness

This compound is unique due to its spirocyclic structure, which imparts specific chemical properties that are advantageous in pharmaceutical synthesis. Its ability to undergo various chemical reactions makes it a versatile intermediate compared to other similar compounds .

Properties

IUPAC Name

4,7-diazaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-6(1)5-7-3-4-8-6/h7-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPYXXBIHMUZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571708
Record name 4,7-Diazaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99214-52-5
Record name 4,7-Diazaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

350 mg of compound 24 was suspended in 200 ml of dry tetrahydrofuran followed by the addition of 0.6 g of lithium aluminum hydride. The mixture was refluxed for 14 hours. To this reaction mixture was then added 0.6 g of water, 0.6 g of 15% aqueous sodium hydroxide and 1.8 g of water in the order mentioned under ice-cooling and the resulting precipitate was removed by filtration. The precipitate was thoroughly washed with tetrahydrofuran and ether and the washings and the filtrate were combined. The solvent was then removed under reduced pressure to give title compound 4,7-diazaspiro[2,5]octane 25 as a crude product. This product was subjected, without purification, to the substitution reaction.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Diazaspiro[2.5]octane
Reactant of Route 2
4,7-Diazaspiro[2.5]octane
Reactant of Route 3
4,7-Diazaspiro[2.5]octane
Reactant of Route 4
4,7-Diazaspiro[2.5]octane
Reactant of Route 5
4,7-Diazaspiro[2.5]octane
Reactant of Route 6
4,7-Diazaspiro[2.5]octane
Customer
Q & A

Q1: What is the significance of the 4,7-diazaspiro[2.5]octane structure in medicinal chemistry?

A1: The this compound structure has garnered interest in medicinal chemistry due to its potential to inhibit the interaction between the MDM2 (Murine Double Minute 2) protein and the p53 protein. [] This interaction is crucial in regulating the p53 tumor suppressor protein, and its disruption represents a promising strategy for anticancer therapies.

Q2: How accessible is the synthesis of compounds containing the this compound core?

A2: While the provided abstracts don't delve into specific synthetic routes for this compound derivatives, they highlight a key building block: Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate. This compound, synthesized from L-serine in nine steps with a 24% overall yield, serves as a versatile starting point. [] Its reactivity in Michael additions and Diels-Alder reactions allows for the incorporation of various substituents, paving the way for diverse this compound derivatives and subsequent structure-activity relationship studies. Further research may reveal more efficient synthetic strategies for this scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.